molecular formula C17H17BrN2O5S B3666091 methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate

methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate

Cat. No.: B3666091
M. Wt: 441.3 g/mol
InChI Key: QBFQVDLLRGFBCF-UHFFFAOYSA-N
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Description

Methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonylated glycine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate typically involves multiple steps:

    Formation of the sulfonylated glycine derivative: This step involves the reaction of 4-bromobenzenesulfonyl chloride with N-methylglycine in the presence of a base such as triethylamine.

    Coupling with methyl 4-aminobenzoate: The sulfonylated glycine derivative is then coupled with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Sulfonic acids or sulfonates.

    Hydrolysis: 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of methyl 4-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it might act as an inhibitor of certain enzymes by binding to their active sites. The sulfonyl group can interact with amino acid residues in the enzyme, while the benzoate ester can enhance binding affinity.

Comparison with Similar Compounds

  • Methyl 4-(4-bromophenyl)benzoate
  • Methyl 4-(4-bromophenoxy)benzoate

Comparison:

  • Methyl 4-(4-bromophenyl)benzoate: This compound lacks the sulfonylated glycine moiety, making it less versatile in terms of chemical reactivity and potential applications.
  • Methyl 4-(4-bromophenoxy)benzoate: Similar in structure but with an ether linkage instead of the sulfonylated glycine, which affects its chemical properties and reactivity.

Properties

IUPAC Name

methyl 4-[[2-[(4-bromophenyl)sulfonyl-methylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5S/c1-20(26(23,24)15-9-5-13(18)6-10-15)11-16(21)19-14-7-3-12(4-8-14)17(22)25-2/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFQVDLLRGFBCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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